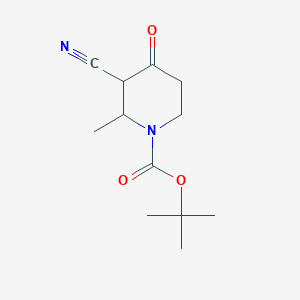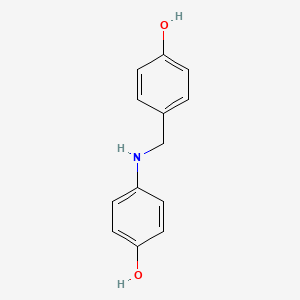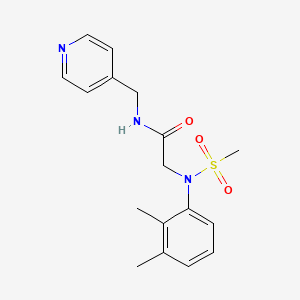methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)
(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphino group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Sulfinamide formation: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include halides and other nucleophiles.
Major Products
Oxidation: Phosphine oxides are the major products.
Substitution: The products depend on the nature of the substituting ligand.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals, where its ability to catalyze specific reactions is highly valued.
Mécanisme D'action
The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic cycles. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Taniaphos: Another chiral phosphine ligand used in asymmetric catalysis.
RuPhos: A phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and its ability to facilitate a wide range of enantioselective reactions. Its dicyclohexylphosphino group provides steric hindrance, enhancing its selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C29H42NOPS |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3 |
Clé InChI |
IPTFAEDQOSFDCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)





![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12497649.png)
![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
